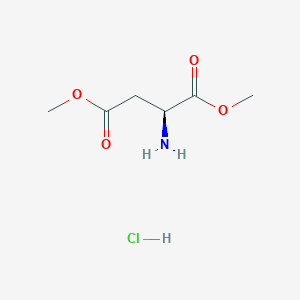

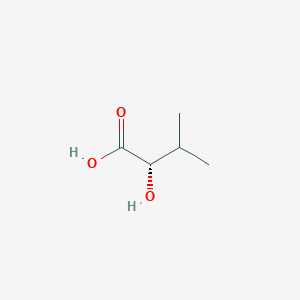

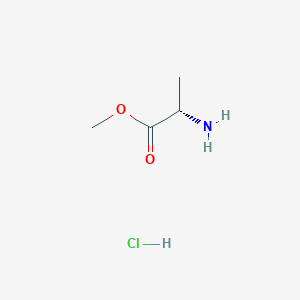

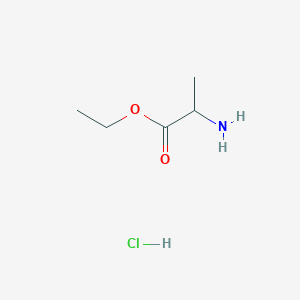

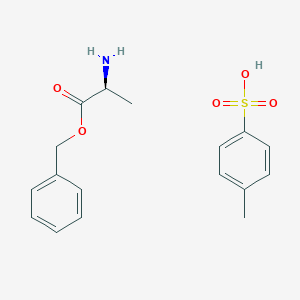

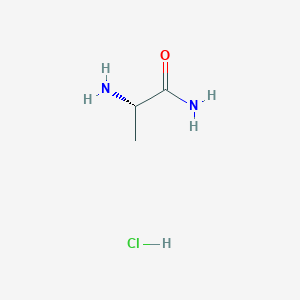

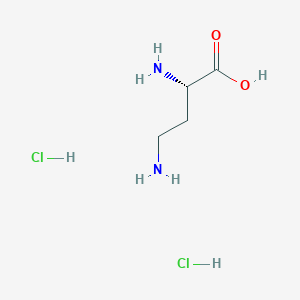

(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 4-Nitrophenethylamine hydrochloride . 4-Nitrophenethylamine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 . It is used in laboratory settings and is not recommended for food, drug, or pesticide use .

Synthesis Analysis

While specific synthesis methods for “(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride” are not available, 4-Nitrophenethylamine hydrochloride has been used in the synthesis of various compounds . For example, it has been used in the catalytic reduction of 4-nitrophenol by nanostructured materials .

科学的研究の応用

Chemical Kinetics and Reaction Mechanisms

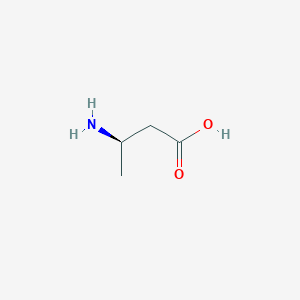

A study explored the chemical behavior of related butanamide compounds, focusing on their reactions in aqueous sodium hydroxide solutions. The research found that these compounds undergo ring closure, forming derivatives like substituted 1-phenylpyrrolidin-2-ones, which are then hydrolyzed to substituted 4-amino-N-phenylbutanoates. The study provided detailed kinetic measurements, showcasing how the kinetics and mechanism of these reactions vary depending on the substitutions made to the butanamide skeleton (Sedlák et al., 2002).

Synthesis and Structural Analysis

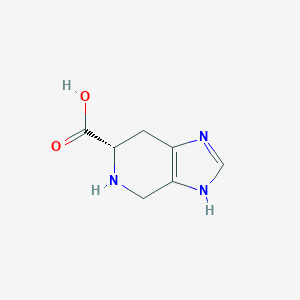

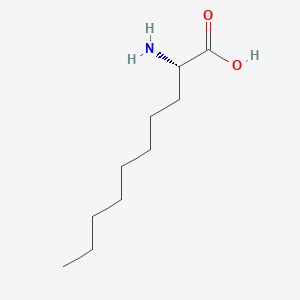

A paper described the synthesis of a related compound, (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide, highlighting the process of converting (S)-2-amino-4-(methylthio)butanamide hydrochloride into other forms and analyzing the structures of the products through various techniques (Zhou Yawen, 2004).

Vibrational Spectral Techniques

A study utilized vibrational spectral techniques to characterize a compound structurally similar to (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride. The research demonstrated the application of FT-IR and FT-Raman spectra to understand the molecular structure and revealed the compound's solid-state configuration (Hu Chang-liang, 2013).

Synthesis of Pharmaceutical Intermediates

Another study highlighted the synthesis of Nifekalant hydrochloride, showcasing how key intermediates like Chloroethyl)amino-1,3-dimethylpyrimidinedione are prepared and further processed into pharmaceuticals. The study's approach offers insights into the synthetic pathways and structural confirmation techniques used in pharmaceutical chemistry (Jiang Qing-qian, 2004).

作用機序

Target of Action

L-Valine p-nitroanilide hydrochloride, also known as (S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride, H-Val-Pna HCl, or L-Valine p-nitroanilide HCl, is a polypeptide . The primary targets of this compound are proteins and DNA . It has the ability to form adducts to nucleophilic sites in these macromolecules .

Mode of Action

The compound interacts with its targets through a process known as electrophilic addition . This involves the formation of covalent bonds between the compound and its targets, leading to the creation of adducts .

Biochemical Pathways

It is known that the compound can influence protein interaction and functional analysis . The formation of adducts can alter the structure and function of proteins and DNA, potentially affecting multiple biochemical pathways .

Pharmacokinetics

They are metabolized by various enzymes and excreted in the urine .

Result of Action

The formation of adducts with proteins and DNA can lead to a variety of molecular and cellular effects. These may include changes in protein function, alterations in gene expression, and potential toxic effects . The specific effects would depend on the nature of the adducts formed and the proteins or DNA sequences involved .

Action Environment

The action, efficacy, and stability of L-Valine p-nitroanilide hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound . For instance, the compound is stored at a temperature of -20°C to maintain its stability .

特性

IUPAC Name |

(2S)-2-amino-3-methyl-N-(4-nitrophenyl)butanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3.ClH/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17;/h3-7,10H,12H2,1-2H3,(H,13,15);1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTMFJBVZIWWCC-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585290 |

Source

|

| Record name | N-(4-Nitrophenyl)-L-valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide hydrochloride | |

CAS RN |

77835-49-5 |

Source

|

| Record name | N-(4-Nitrophenyl)-L-valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。